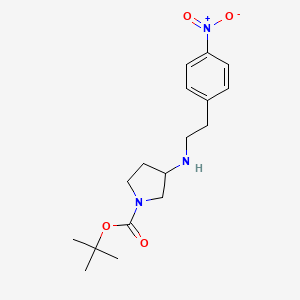
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.3981 g/mol. It is a solid compound that is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester typically involves the reaction of 3-aminopyrrolidine with 4-nitrophenethylamine in the presence of tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester.
Hydrolysis: 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester: Similar structure but with an amino group instead of a nitro group.
tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Similar ester group but with a hydroxyl group on the pyrrolidine ring
Uniqueness
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
1204811-06-2 |
|---|---|
Fórmula molecular |
C17H25N3O4 |
Peso molecular |
335.404 |
Nombre IUPAC |
tert-butyl 3-[2-(4-nitrophenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-11-9-14(12-19)18-10-8-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 |
Clave InChI |
SMEWMBMACPCFQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















